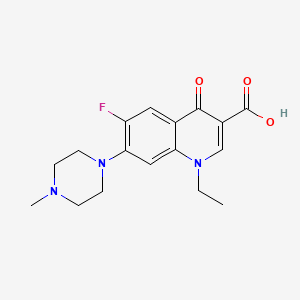

ペフロキサシン

概要

説明

ペフロキサシンは、合成の広域スペクトルフルオロキノロン系抗菌剤です。グラム陰性菌およびグラム陽性菌の幅広い菌種に対して効果があります。 ペフロキサシンは、主に消化器系、泌尿生殖器系の細菌感染症、男性における無症状淋菌性尿道炎の治療に使用されます .

製造方法

合成経路および反応条件

ペフロキサシンは、多段階の化学プロセスによって合成されます。合成には一般的に次の手順が含まれます。

キノロン核の形成: これには、適切な前駆体の環化によるキノロン環系の形成が含まれます。

フッ素原子の導入: フッ素原子は、フッ素化反応によってキノロン核に導入されます。

ピペラジン環の結合: ピペラジン環は、求核置換反応によってキノロン核に結合されます.

工業生産方法

ペフロキサシンの工業生産には、収率と純度を高くするために最適化された反応条件を用いた大規模な化学合成が含まれます。このプロセスには一般的に次のものが含まれます。

原料の調製: 高純度の原料が調製され、精製されます。

反応の最適化: 温度、圧力、溶媒などの反応条件が収率を最大化するように最適化されます。

科学的研究の応用

Pefloxacin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

Biology: Used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cells.

Medicine: Used in clinical research to develop new antibacterial agents and to study the pharmacokinetics and pharmacodynamics of fluoroquinolones.

Industry: Used in the development of new formulations and delivery systems for antibacterial agents

作用機序

ペフロキサシンは、細菌酵素のDNAジャイレースおよびトポイソメラーゼIVの活性を阻害することで抗菌作用を発揮します。これらの酵素は、細菌DNAの転写と複製に不可欠です。 これらの酵素を阻害することで、ペフロキサシンは細菌細胞の分裂を阻止し、細胞死をもたらします .

生化学分析

Biochemical Properties

Pefloxacin exerts its effects by interfering with the activity of bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA . The bactericidal action of Pefloxacin results from this interference .

Cellular Effects

Pefloxacin has excellent activity against gram-negative aerobic bacteria such as E.coli and Neisseria gonorrhoea as well as gram-positive bacteria including S. pneumoniae and Staphylococcus aureus . It also possesses effective activity against shigella, salmonella, campylobacter, gonococcal organisms, and multi-drug resistant pseudomonas and enterobacter . In a proliferation assay in liquid culture of the cell line HL-60, Pefloxacin caused a dose-dependent inhibition of cell proliferation .

Molecular Mechanism

The molecular mechanism of Pefloxacin involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are necessary for the transcription and replication of bacterial DNA . The bactericidal action of Pefloxacin results from this interference .

Temporal Effects in Laboratory Settings

Pefloxacin has a long half-life and good penetration of tissue and body fluids . It is metabolized extensively to form the principal N-demethyl Pefloxacin (norfloxacin) and N-oxide metabolites .

Dosage Effects in Animal Models

In healthy broiler chickens, Pefloxacin was rapidly absorbed with an absorption half-life (t½a) and TMAX of 0.87 ± 0.07 and 2.01 ± 0.12 h, respectively . The elimination half-life (t½β) was 8.44 ± 0.48 and 13.18 ± 0.82 h after IV and oral administration, respectively . The results indicate that an oral dose of 10 mg Pefloxacin/kg BW, every 24 h, should be effective in treatment of the most systemic infections in poultry .

Metabolic Pathways

Pefloxacin is metabolized extensively to form the principal N-demethyl Pefloxacin (norfloxacin) and N-oxide metabolites . This suggests that Pefloxacin is involved in metabolic pathways that involve these metabolites.

Transport and Distribution

Pefloxacin is well absorbed from the gastrointestinal tract . Its elimination half-life ranges from 6.2 to 12.4 hours . After repeated administration, a major change in pharmacokinetic parameters is observed . Pefloxacin is also metabolized in the liver .

Subcellular Localization

The exact subcellular localization of Pefloxacin is not clearly defined in the literature. Given its mechanism of action, it can be inferred that Pefloxacin likely localizes to the regions in the cell where the bacterial enzymes DNA gyrase and topoisomerase IV are active .

準備方法

Synthetic Routes and Reaction Conditions

Pefloxacin is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Formation of the quinolone core: This involves the cyclization of a suitable precursor to form the quinolone ring system.

Introduction of the fluorine atom: The fluorine atom is introduced into the quinolone core through a fluorination reaction.

Attachment of the piperazine ring: The piperazine ring is attached to the quinolone core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of pefloxacin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Raw material preparation: High-purity raw materials are prepared and purified.

Reaction optimization: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield.

Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.

化学反応の分析

反応の種類

ペフロキサシンは、次のようなさまざまな化学反応を起こします。

酸化: ペフロキサシンは酸化されて分解生成物を生成することができます。

還元: 還元反応はキノロン核を改変することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、抗菌作用が改変されたさまざまなペフロキサシンの誘導体が含まれます .

科学研究への応用

ペフロキサシンは、次のような幅広い科学研究への応用があります。

化学: フルオロキノロンの合成と反応性に関する研究のためのモデル化合物として使用されます。

生物学: 細菌耐性機構や抗生物質の細菌細胞への影響に関する研究に使用されます。

医学: 新規抗菌剤の開発や、フルオロキノロンの薬物動態および薬力学に関する研究に臨床研究で使用されます。

類似化合物との比較

ペフロキサシンは、シプロフロキサシン、レボフロキサシン、ノルフロキサシンなどの他のフルオロキノロンと類似しています。ペフロキサシンは、それを際立たせる独自の特性を持っています。

活性スペクトル: ペフロキサシンは、グラム陽性菌とグラム陰性菌の両方に広範な活性を示します。

薬物動態: ペフロキサシンは、他のフルオロキノロンと比較して半減期が長く、投与頻度を減らすことができます。

副作用: ペフロキサシンは、他のフルオロキノロンと比較して、腱炎や腱断裂のリスクが高いなど、副作用のパターンが異なります

類似化合物のリスト

- シプロフロキサシン

- レボフロキサシン

- ノルフロキサシン

- オフロキサシン

- モキシフロキサシン

特性

IUPAC Name |

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFYDNQZQSQIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70458-95-6 (mesylate) | |

| Record name | Pefloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048493 | |

| Record name | Pefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e+00 g/L | |

| Record name | Pefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal action of pefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited. | |

| Record name | Pefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

70458-92-3 | |

| Record name | Pefloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70458-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pefloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pefloxacine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H52Z9F2Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

271 °C | |

| Record name | Pefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)

![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B1679084.png)